molecular formula C18H16N2O2 B4517075 2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide

2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide

Cat. No.: B4517075
M. Wt: 292.3 g/mol
InChI Key: RMRITTJKZVWKBG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide is an organic compound that features a methoxyphenyl group and a quinolinyl group connected via an acetamide linkage

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-14-9-7-13(8-10-14)12-18(21)20-17-6-2-5-16-15(17)4-3-11-19-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRITTJKZVWKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

    Starting Materials: 4-methoxybenzaldehyde and 5-aminoquinoline.

    Formation of Intermediate: The reaction between 4-methoxybenzaldehyde and 5-aminoquinoline in the presence of an acid catalyst forms an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Acetylation: The amine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-N-(quinolin-5-yl)acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-(quinolin-5-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as cyclooxygenase or kinases, inhibiting their activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)-N-(quinolin-5-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenyl)-N-(quinolin-5-yl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

Uniqueness

2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides specific reactivity, while the quinolinyl group offers potential interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide
Reactant of Route 2
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2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide

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